4-(Cyclopentyloxy)benzene-1-sulfonamide
Overview
Description
“4-(Cyclopentyloxy)benzene-1-sulfonamide”, also known as CPB, is a chemical compound belonging to the class of sulfonamide-containing compounds. It has a molecular weight of 241.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14)
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Advanced Oxidation Processes
Degradation of Sulfonamide Antibiotics : Sulfonamides, including 4-(Cyclopentyloxy)benzene-1-sulfonamide, undergo degradation through advanced oxidation processes (AOPs). Research by Sági et al. (2015) demonstrated the OH radical induced degradation in dilute aqueous solutions, a key reaction for environmental detoxification. This study detailed the hydroxyl radical addition to the benzene ring, forming cyclohexadienyl radical intermediates, and explored the kinetics of inorganic SO4(2-) and NH4(+) formation, indicating a multifaceted degradation process with potential environmental implications.
Medicinal Chemistry
COX-2 Inhibitors : Sulfonamide compounds have been extensively explored for their biological activity, particularly as cyclooxygenase-2 (COX-2) inhibitors. The work by Penning et al. (1997) led to the development of celecoxib, a notable example highlighting the application of sulfonamide derivatives in drug discovery for treating conditions like rheumatoid arthritis and osteoarthritis.
Materials Science
Molecular Structure Analysis : The synthesis and characterization of sulfonamide compounds, as reported by Sarojini et al. (2012), focus on understanding the molecular structure, stability, and electronic properties through experimental and computational methods. This research contributes to the broader knowledge of sulfonamide materials' chemical properties, facilitating their application in various scientific and industrial fields.
Biological Evaluation
Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been evaluated for their inhibitory action on carbonic anhydrases, enzymes critical for physiological functions. Research like that by Supuran et al. (2016) investigates the selective inhibition profiles of these compounds, which is valuable for designing therapeutic agents with minimized side effects.
Environmental Science
Microbial Degradation of Sulfonamides : The study by Ricken et al. (2013) presents a novel microbial strategy for eliminating sulfonamide antibiotics from the environment, highlighting the ecological relevance of understanding sulfonamide degradation pathways.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-cyclopentyloxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDBYZKMLFWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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